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Abstract

S-227928 is a novel antibody-drug conjugate (ADC) demonstrating significant preclinical
promise for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia
(AML). This document provides a comprehensive overview of the available preclinical
pharmacology of S-227928 and outlines the toxicological considerations that have guided its
development. S-227928 is composed of a humanized monoclonal antibody targeting CD74,
linked to the potent and selective MCL-1 inhibitor, S64315 (also known as MIK665). This
design aims to deliver the cytotoxic payload directly to cancer cells expressing CD74, thereby
enhancing the therapeutic index and mitigating systemic toxicities associated with non-targeted
MCL-1 inhibition. Preclinical studies have demonstrated its targeted pro-apoptotic activity,
synergistic effects with the BCL-2 inhibitor venetoclax, and efficacy in various in vitro and in
vivo models of AML.

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the BCL-2 family, frequently
overexpressed in various cancers, including AML. Its overexpression is a known mechanism of
intrinsic and acquired resistance to chemotherapy and targeted agents like the BCL-2 inhibitor
venetoclax.[1] While direct inhibition of MCL-1 is a promising therapeutic strategy, the clinical
development of small molecule MCL-1 inhibitors has been hampered by on-target toxicities in
healthy tissues, particularly cardiac and gastrointestinal toxicities.[1]
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S-227928 has been engineered to overcome these limitations. By targeting CD74, a cell
surface protein highly expressed in several hematologic malignancies, including a significant
percentage of AML patient samples, S-227928 aims for tumor-specific delivery of its MCL-1
inhibitor payload.[2][3] CD74 exhibits restricted expression in normal tissues, with notably low
to no expression in cardiomyocytes and the gastrointestinal tract, providing a strong rationale
for its selection as a target for ADC-mediated therapy.[2][3]

Pharmacology
Mechanism of Action

S-227928 exerts its anti-cancer effect through a multi-step process initiated by targeted binding
and culminating in the induction of apoptosis:

e Binding: The anti-CD74 monoclonal antibody component of S-227928 specifically binds to
the CD74 receptor on the surface of malignant cells.[1]

« Internalization and Payload Release: Following binding, the ADC-receptor complex is
internalized by the cell. The linker, a cleavable valine-citrulline polyethylene glycol (PEG24)
linker, is designed to be stable in circulation but is cleaved intracellularly by lysosomal
enzymes, releasing the active MCL-1 inhibitor payload, S64315.[3]

e MCL-1 Inhibition and Apoptosis Induction: The released S64315 binds with high affinity to the
BH3-binding groove of the MCL-1 protein. This prevents MCL-1 from sequestering pro-
apoptotic proteins like BIM, leading to the activation of BAX/BAK, mitochondrial outer
membrane permeabilization, and subsequent caspase activation, ultimately resulting in
apoptotic cell death.[1][2]

The targeted delivery of the MCL-1 inhibitor is crucial for minimizing exposure of non-target
tissues and is hypothesized to result in a wider therapeutic window compared to systemic MCL-
1 inhibitors.
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Caption: Mechanism of Action of S-227928.

In Vitro Activity

S-227928 has demonstrated potent and target-dependent cytotoxic activity in a panel of AML

cell lines.

Table 1: In Vitro Cytotoxicity of S-227928 in AML Cell Lines

Cell Line CD74 Expression S-227928 LC50
EOL-1 High <10 nM
K562 Low ~10 uM

Data synthesized from preclinical studies.[2][4]

The pro-apoptotic activity of S-227928 was significantly enhanced when combined with the
BCL-2 inhibitor, venetoclax, demonstrating synergistic cell killing in various AML cell lines,
including those with TP53 mutations.[2] This synergistic effect is attributed to the dual blockade
of two key anti-apoptotic proteins, MCL-1 and BCL-2.

In Vivo Preclinical Efficacy

The anti-leukemic activity of S-227928, both as a single agent and in combination with
venetoclax, has been evaluated in patient-derived xenograft (PDX) models of AML.
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Experimental Setup
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Caption: In Vivo PDX Model Experimental Workflow.

In a PDX model using AML cells with TP53 mutations, the combination of S-227928 and
venetoclax resulted in the most significant reduction in bone marrow blasts and a marked
improvement in overall survival compared to vehicle control or either agent's corresponding

control group.[2][4]

Table 2: In Vivo Efficacy of S-227928 in an AML PDX Model
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Treatment Group Median Overall Survival (days)
Vehicle 41
S-227928 (30 mg/kg) 49
Isotype-MCL1i + Venetoclax 59
S-227928 (10 mg/kg) + Venetoclax 78
S-227928 (30 mg/kg) + Venetoclax 96

Data from a study in a TP53-mutated AML PDX model.[2][4]

These findings strongly support the clinical development of S-227928, both as a monotherapy
and in combination with venetoclax, for the treatment of AML.

Toxicology

A formal and comprehensive public report on the toxicology of S-227928 is not yet available as
the compound is in early-stage clinical development. However, the design of S-227928 as an
ADC is a key strategy to mitigate the known toxicities of systemic MCL-1 inhibitors.

Toxicological Considerations and Safety Strategy

The primary toxicological concern with MCL-1 inhibition is on-target toxicity in healthy tissues
that rely on MCL-1 for survival. Clinical development of previous systemic MCL-1 inhibitors has
been challenged by dose-limiting toxicities, including cardiac and gastrointestinal events.[1]

The safety strategy for S-227928 is centered on its targeted delivery approach:

o Target Selection: CD74 was chosen for its high expression on AML cells and, crucially, its
low expression on critical organs such as the heart.[2] This differential expression is intended
to spare cardiomyocytes from the cytotoxic effects of the MCL-1 inhibitor payload.

» Antibody-Drug Conjugate Platform: The use of an ADC platform is designed to confine the
cytotoxic payload to CD74-expressing cells, thereby reducing systemic exposure and
minimizing off-target and on-target, off-tumor toxicities.
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Preclinical studies have shown that the viability of normal CD34+ hematopoietic progenitor
cells was not significantly impacted by S-227928, in contrast to the cytotoxic effects of standard
chemotherapy agents.[2] This suggests a degree of selectivity for malignant cells over normal
hematopoietic stem and progenitor cells.

Future Toxicological Evaluation

As S-227928 progresses through clinical development, a comprehensive toxicological profile
will be established through formal preclinical toxicology studies and careful monitoring in
human clinical trials. Key areas of investigation will likely include:

Dose-limiting toxicities (DLTs): To be determined in Phase 1 clinical trials.[1]

» On-target, off-tumor toxicities: Careful monitoring for any signs of toxicity in tissues with low
levels of CD74 expression.

o Off-target toxicities: Assessment of any toxicities unrelated to the intended mechanism of
action.

e Immunogenicity: Evaluation of the potential for the development of anti-drug antibodies.

Experimental Protocols

Detailed experimental protocols are proprietary to the developing pharmaceutical companies.
However, based on the published preclinical data, the following general methodologies were
likely employed.

In Vitro Cell Viability Assays

e Cell Lines: A panel of human AML cell lines with varying levels of CD74 expression.

o Treatment: Cells are treated with escalating concentrations of S-227928, isotype control
ADC, and/or venetoclax for a defined period (e.g., 72 hours).

 Viability Assessment: Cell viability is measured using a commercially available assay, such
as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an
indicator of metabolically active cells.[1]
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o Data Analysis: LC50 (50% lethal concentration) values are calculated using appropriate
software.

Patient-Derived Xenograft (PDX) Models

e Animal Model: Immunocompromised mice (e.g., NSG-SG3) are used to prevent graft
rejection.[2]

o Tumor Implantation: Primary AML cells from patients are transplanted into the mice, typically
via intravenous injection.

o Treatment: Once engraftment is confirmed, mice are randomized into treatment cohorts and
administered vehicle, S-227928, control antibodies, and/or venetoclax according to a
specified dosing schedule (e.g., S-227928 administered intravenously every 14 days).[2][4]

» Efficacy Endpoints:

o Tumor Burden: Monitored by methods such as flow cytometric analysis of bone marrow or
peripheral blood for human leukemic cells.

o Overall Survival: Monitored until mice meet predefined humane endpoints.

 Statistical Analysis: Survival curves are generated using the Kaplan-Meier method and
compared using the log-rank test.

Conclusion

S-227928 is a promising, rationally designed antibody-drug conjugate that leverages the high
expression of CD74 on AML cells to deliver a potent MCL-1 inhibitor. Preclinical data
demonstrate its targeted activity, synergistic potential with venetoclax, and efficacy in in vivo
models of AML. The ADC design represents a key strategy to mitigate the toxicities that have
challenged the development of systemic MCL-1 inhibitors. Further clinical investigation is
warranted to fully elucidate the safety and efficacy of S-227928 in patients with hematologic
malignancies. A Phase 1/2 clinical trial is planned to evaluate S-227928 as a single agent and
in combination with venetoclax in patients with relapsed/refractory AML and other related
leukemias.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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